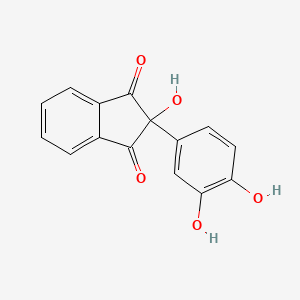
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often followed by oxidation to introduce the carbonyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways related to oxidative stress and cellular signaling . The compound’s ability to donate and accept electrons makes it a versatile agent in both chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares similar hydroxyl groups but differs in the overall structure and reactivity.
Catechin: Contains similar phenolic groups and exhibits antioxidant properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its indene backbone, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler phenolic compounds .
Propiedades
Número CAS |
75840-14-1 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C15H10O5/c16-11-6-5-8(7-12(11)17)15(20)13(18)9-3-1-2-4-10(9)14(15)19/h1-7,16-17,20H |
Clave InChI |
BLJRKVJPVVZPMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


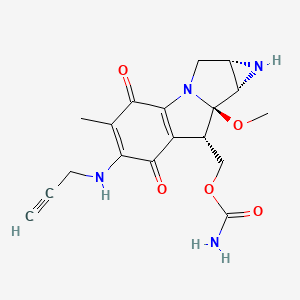

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
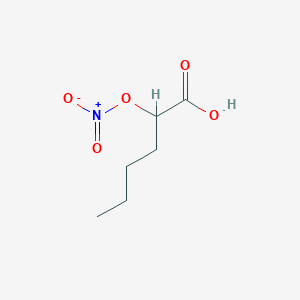

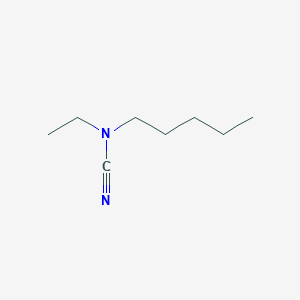


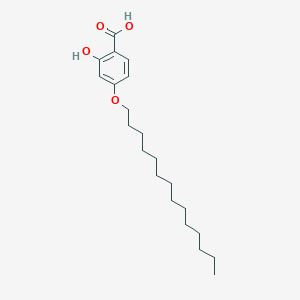
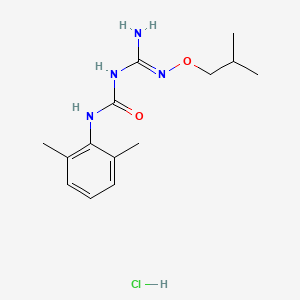
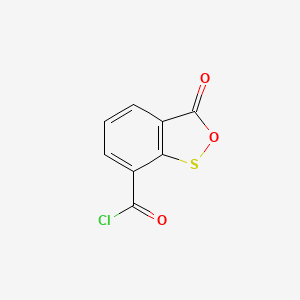

![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
